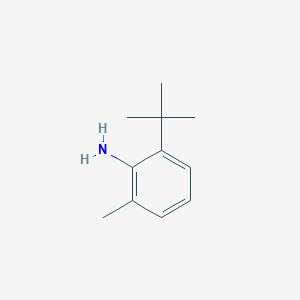
2-(4-Chlorophenylthio)triethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-Chlorophenylthio)triethylamine hydrochloride is a chemical compound with the molecular formula C12H19Cl2NS. It is known for its role as a carotenoid cyclase inhibitor, which affects the biosynthesis of carotenoids in plants. This compound has been studied for its ability to alter the metabolic balance of pigments in fruits and vegetables, leading to significant changes in carotenoid accumulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenylthio)triethylamine hydrochloride typically involves the reaction of 4-chlorothiophenol with triethylamine in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or other suitable purification techniques .
化学反応の分析
Types of Reactions
2-(4-Chlorophenylthio)triethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenylthio derivatives
科学的研究の応用
2-(4-Chlorophenylthio)triethylamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in studies involving carotenoid biosynthesis and its regulation in plants.
Medicine: Investigated for its potential therapeutic effects due to its ability to modulate metabolic pathways.
Industry: Utilized in the production of carotenoid-rich food products and supplements .
作用機序
The primary mechanism of action of 2-(4-Chlorophenylthio)triethylamine hydrochloride involves the inhibition of carotenoid cyclase enzymes. By blocking the cyclization of carotenoids, the compound leads to the accumulation of linear carotenoids such as lycopene. This inhibition affects the overall carotenoid biosynthetic pathway, resulting in altered pigment composition in treated organisms .
類似化合物との比較
Similar Compounds
Norflurazon: Another carotenoid biosynthesis inhibitor that affects phytoene desaturase.
Clomazone: Inhibits the biosynthesis of carotenoids by targeting different enzymes in the pathway
Uniqueness
2-(4-Chlorophenylthio)triethylamine hydrochloride is unique in its specific inhibition of lycopene cyclase, leading to the selective accumulation of lycopene and other linear carotenoids. This specificity makes it a valuable tool for studying carotenoid biosynthesis and its regulation .
特性
CAS番号 |
13663-07-5 |
|---|---|
分子式 |
C12H19Cl2NS |
分子量 |
280.3 g/mol |
IUPAC名 |
2-(4-chlorophenyl)sulfanyl-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C12H18ClNS.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10H2,1-2H3;1H |
InChIキー |
RPNMGUBLKCLAEK-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCSC1=CC=C(C=C1)Cl.[Cl-] |
正規SMILES |
CCN(CC)CCSC1=CC=C(C=C1)Cl.Cl |
関連するCAS |
14214-33-6 (Parent) |
同義語 |
2-(4-chlorophenylthio)triethylamine 2-(4-chlorophenylthio)triethylamine hydrochloride CPTA |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


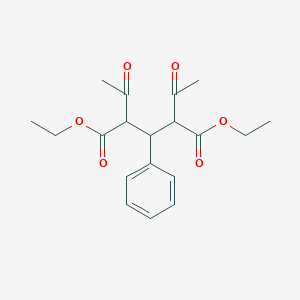





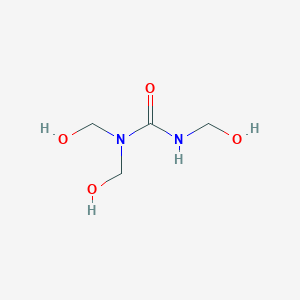

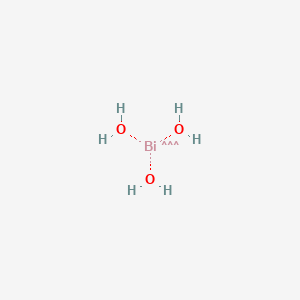
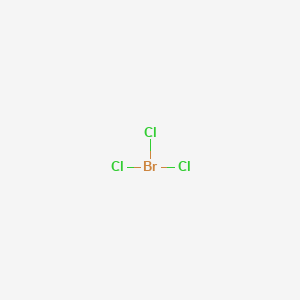

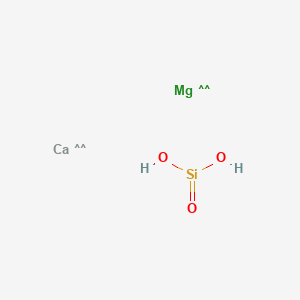
![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)
